3-tert-Butoxy-N-methylmorphinan
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Overview
Description
3-tert-Butoxy-N-methylmorphinan: is a synthetic morphinan derivative with the chemical formula C21H31NO and a molecular weight of 313.48 g/mol . It is known for its potent analgesic properties and is structurally related to other opioid compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-N-methylmorphinan typically involves the alkylation of levorphanol with tert-butyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-tert-Butoxy-N-methylmorphinan can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3-tert-Butoxy-N-methylmorphinan is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, it is used to study the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: Clinically, it is investigated for its potential use in pain management and as a treatment for opioid addiction .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other opioid derivatives and as a standard for quality control in drug manufacturing .
Mechanism of Action
3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .
Comparison with Similar Compounds
Levorphanol: A potent opioid analgesic with similar structural features but lacks the tert-butyl group.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Morphine: A naturally occurring opioid with a different structural framework but similar analgesic effects.
Uniqueness: 3-tert-Butoxy-N-methylmorphinan is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural modification may result in altered pharmacokinetic properties and improved analgesic efficacy compared to its analogs .
Properties
CAS No. |
50299-98-4 |
---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1 |
InChI Key |
HWTLPRHSBYNYIX-FBBABVLZSA-N |
SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Isomeric SMILES |
CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Synonyms |
3-O-tert-butyllevorphanol 3-tert-butoxy-N-methylmorphinan |
Origin of Product |
United States |
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